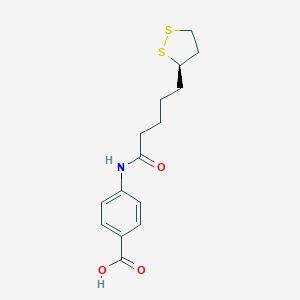
Lipoyl-4-aminobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lipoyl-4-aminobenzoic acid (LA) is a compound that has been used in scientific research due to its potential therapeutic properties. It is a derivative of lipoic acid, which is a cofactor for several enzymes involved in energy metabolism. LA has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Lipoyl-4-aminobenzoic acid is not fully understood, but it is believed to work by regulating various signaling pathways in the body. Lipoyl-4-aminobenzoic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense. It also inhibits the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation. Lipoyl-4-aminobenzoic acid has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates energy metabolism and glucose uptake.
Biochemische Und Physiologische Effekte
Lipoyl-4-aminobenzoic acid has been shown to have several biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help reduce oxidative stress. Lipoyl-4-aminobenzoic acid has also been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), which can help reduce inflammation. In diabetic patients, Lipoyl-4-aminobenzoic acid has been shown to improve insulin sensitivity and glucose uptake. In cancer research, Lipoyl-4-aminobenzoic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, Lipoyl-4-aminobenzoic acid has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Lipoyl-4-aminobenzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high bioavailability. However, there are some limitations to using Lipoyl-4-aminobenzoic acid in lab experiments. It can be expensive to synthesize, and its mechanism of action is not fully understood. It also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Lipoyl-4-aminobenzoic acid. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Lipoyl-4-aminobenzoic acid has been shown to have neuroprotective effects and improve cognitive function, making it a promising candidate for the treatment of these disorders. Another area of interest is its potential use in cancer therapy. Lipoyl-4-aminobenzoic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells, making it a potential adjuvant therapy for cancer patients. Finally, more research is needed to fully understand the mechanism of action of Lipoyl-4-aminobenzoic acid and its potential therapeutic effects in various diseases.
Synthesemethoden
Lipoyl-4-aminobenzoic acid can be synthesized by reacting 4-aminobenzoic acid with lipoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction yields Lipoyl-4-aminobenzoic acid as a white crystalline powder with a melting point of 135-138°C. The purity of the product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Lipoyl-4-aminobenzoic acid has been studied for its potential therapeutic effects in various diseases such as diabetes, cancer, and neurodegenerative disorders. It has been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body. Lipoyl-4-aminobenzoic acid has also been shown to improve insulin sensitivity and glucose uptake in diabetic patients. In cancer research, Lipoyl-4-aminobenzoic acid has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, Lipoyl-4-aminobenzoic acid has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
CAS-Nummer |
129706-46-3 |
|---|---|
Produktname |
Lipoyl-4-aminobenzoic acid |
Molekularformel |
C15H19NO3S2 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]benzoic acid |
InChI |
InChI=1S/C15H19NO3S2/c17-14(4-2-1-3-13-9-10-20-21-13)16-12-7-5-11(6-8-12)15(18)19/h5-8,13H,1-4,9-10H2,(H,16,17)(H,18,19)/t13-/m1/s1 |
InChI-Schlüssel |
NEBJBHGIXSLSNP-CYBMUJFWSA-N |
Isomerische SMILES |
C1CSS[C@@H]1CCCCC(=O)NC2=CC=C(C=C2)C(=O)O |
SMILES |
C1CSSC1CCCCC(=O)NC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
C1CSSC1CCCCC(=O)NC2=CC=C(C=C2)C(=O)O |
Synonyme |
L-PABA lipo-PAB lipoyl-4-aminobenzoic acid lipoyl-p-aminobenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



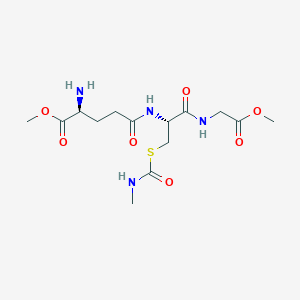
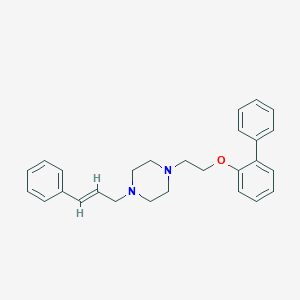
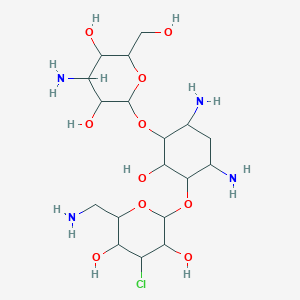
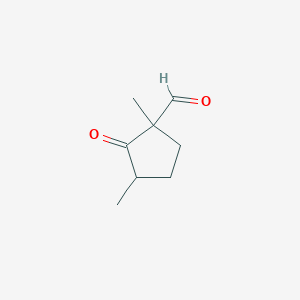
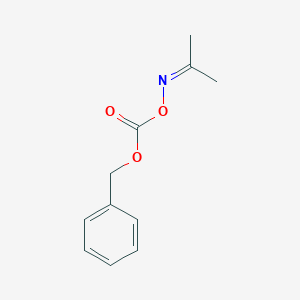
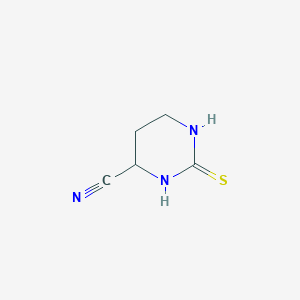
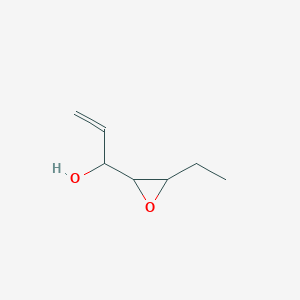
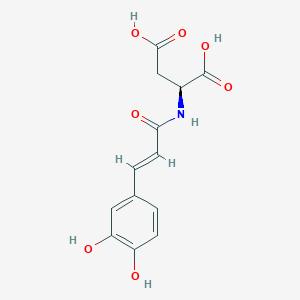
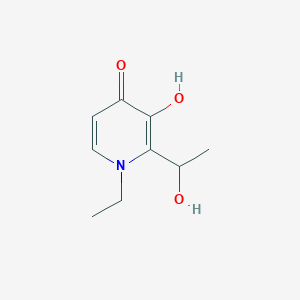
![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B148891.png)
![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)

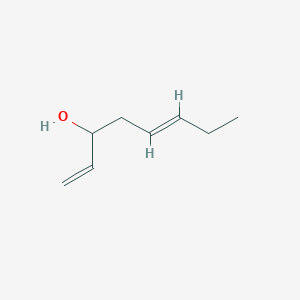
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)